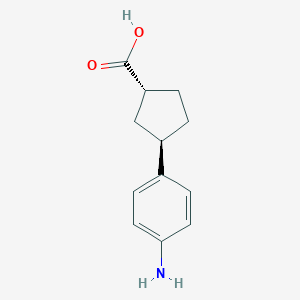

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid

Description

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a 4-aminophenyl substituent at the 3-position and a carboxylic acid group at the 1-position. The stereochemistry (1R,3R) and the 4-aminophenyl group suggest possible interactions with biological targets, such as Jumonji-C (JmjC) domain-containing proteins or viral proteases, based on similar compounds .

Properties

IUPAC Name |

(1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-11-5-3-8(4-6-11)9-1-2-10(7-9)12(14)15/h3-6,9-10H,1-2,7,13H2,(H,14,15)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAGGVAWESBTLJ-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through intramolecular cyclization of γ-substituted amino acid derivatives.

Introduction of the Aminophenyl Group: This step involves the alkylation of glycine equivalents with 1,2-electrophiles.

Formation of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions involving halohydrin intermediates.

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal-based catalysis for direct amidation, which is environmentally friendly and efficient . The process typically includes the condensation of non-activated carboxylic acids and amines in the presence of catalysts such as boronic acids and esters .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The aminophenyl group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . For example, it may inhibit enzyme activity by blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among cyclopentane carboxylic acid derivatives include:

- Carboxycarbonyl: Found in (1R)-3-(carboxycarbonyl)cyclopentane-1-carboxylic acid (), which acts as a cosubstrate for JMJD5 and FIH enzymes due to its mimicry of 2-oxoglutarate (2OG) . Difluoromethylenyl and Phenylselanyl: Present in (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (), influencing electronic properties and metabolic stability . tert-Butoxycarbonyl (Boc) Protection: Used in (1r,3r)-3-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylic acid () to improve solubility and stability during synthesis .

Physicochemical Properties

Biological Activity

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid is a chiral compound notable for its potential biological activities, particularly in medicinal chemistry and biochemical research. This compound features a cyclopentane ring substituted with an aminophenyl group and a carboxylic acid group, which contribute to its unique properties and mechanisms of action.

- Chemical Formula : CHNO

- Molecular Weight : 191.23 g/mol

- Structure : The compound consists of a cyclopentane ring with an attached 4-aminophenyl and carboxylic acid group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways involved in cellular processes.

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features allow it to mimic substrates or transition states, effectively blocking enzymatic activity.

Protein Binding

The compound has shown potential in binding to various proteins, which may lead to alterations in protein function or stability. This characteristic is particularly relevant in drug design, where selective protein targeting is crucial for therapeutic efficacy.

Case Studies and Research Findings

- Enzyme Interaction Studies :

- A study demonstrated that the compound can inhibit the activity of specific protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. The inhibition was quantified using IC50 values, indicating the concentration required to inhibit 50% of the enzyme activity.

- Antitumor Activity :

- Preliminary investigations have suggested that this compound exhibits antitumor properties against various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia). The mechanism appears to involve apoptosis induction through modulation of signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentane ring with aminophenyl and carboxylic acid | Enzyme inhibition, protein binding |

| (1S,3S)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid | Stereoisomer of the above compound | Similar enzyme inhibition but varied potency |

| rac-(1R,3R)-3-methoxy-1-(trifluoromethyl)cyclopentane-1-carboxylic acid | Contains methoxy and trifluoromethyl groups | Different interactions due to structural variations |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis typically involves asymmetric cycloaddition or chiral-pool strategies. For example, cyclopentane precursors functionalized with amino and carboxylic acid groups are stereoselectively assembled using chiral catalysts (e.g., Rhodium or Palladium complexes). Enantiomeric purity is confirmed via chiral HPLC or polarimetry, while intermediates are validated by - and -NMR to track stereochemical retention .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can identify spatial relationships between protons. Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) may also correlate experimental spectra with computed stereoisomer models .

Q. What in vitro assays are suitable for preliminary evaluation of its neuroprotective or enzyme-inhibitory activity?

- Methodological Answer : Neuronal cell lines (e.g., SH-SY5Y) treated with oxidative stress inducers (e.g., HO) can assess neuroprotection via viability assays (MTT or Calcein-AM). For enzyme inhibition, kinetic assays (e.g., fluorogenic substrates for proteases) or SPR-based binding studies quantify IC values .

Advanced Research Questions

Q. How can synthetic yields and enantioselectivity be optimized for large-scale production?

- Methodological Answer : Continuous flow reactors improve scalability and reduce side reactions. Chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups) enhance stereocontrol during cyclization. Solvent screening (e.g., THF vs. DCM) and catalyst loading optimization (e.g., 1–5 mol% Rh-catalysts) balance cost and efficiency .

Q. How should contradictory bioactivity data (e.g., varying IC across studies) be resolved?

- Methodological Answer : Validate compound purity (>98% by LC-MS) to exclude batch variability. Replicate assays under standardized conditions (pH, temperature, buffer). Cross-test in orthogonal models (e.g., primary cells vs. immortalized lines). Computational docking (AutoDock Vina) can identify binding site discrepancies between homologs .

Q. What strategies mitigate metabolic instability in pharmacokinetic studies?

- Methodological Answer : Pro-drug derivatives (e.g., esterification of the carboxylic acid) improve membrane permeability. Metabolic soft spots are identified via liver microsome assays (human/rat) with LC-MS/MS metabolite profiling. Deuterium isotope effects or fluorine substitution at labile positions (e.g., C-3) enhance metabolic resistance .

Q. How can computational modeling predict interactions with glutamate receptors or transporters?

- Methodological Answer : Molecular dynamics simulations (GROMACS) and homology modeling (Swiss-Model) reconstruct receptor binding pockets. Free energy perturbation (FEP) calculates binding affinities. Validate predictions with electrophysiology (patch-clamp) or radioligand displacement assays (e.g., -kainate for AMPA receptors) .

Key Notes

- Stereochemical Complexity : The (1R,3R) configuration introduces challenges in chiral resolution. Preparative SFC (Supercritical Fluid Chromatography) with cellulose-based columns achieves baseline separation from (1S,3S) diastereomers .

- Toxicity Screening : Prioritize Ames tests (mutagenicity) and hERG channel inhibition assays to exclude cardiotoxicity risks early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.